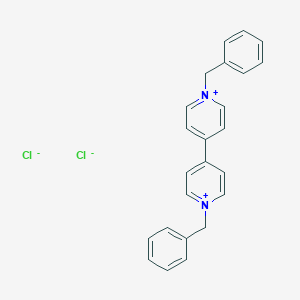
1,1'-Dibenzyl-4,4'-bipyridinium dichloride
Overview
Description
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: is a chemical compound with the molecular formula C24H22Cl2N2 and a molecular weight of 409.35 g/mol benzyl viologen dichloride . This compound is characterized by its white to off-white solid form and is soluble in water . It is primarily used as an electrochromic indicator and has applications in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride is the electron transport chain in the thylakoid membranes . It acts as a mediator, facilitating the transport of electrons.
Mode of Action
The compound interacts with its target by forming a path for the transport of electrons from the thylakoid membranes to the mediator . This interaction results in changes in the electrical properties of the system.
Biochemical Pathways
The affected pathway is the electron transport chain, a crucial component of photosynthesis and cellular respiration. The downstream effects include enhanced electrical properties of the system, which can be utilized in various applications such as the fabrication of photo-driven bioanodes .
Pharmacokinetics
It is known to be soluble in water , which could potentially impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the change in color, which can be used to produce inversed images of fingermarks . On a cellular level, it can influence the electron transport chain, altering the electrical properties of the system .
Biochemical Analysis
Biochemical Properties
1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be introduced to form a path for the transport of electrons from the thylakoid membranes to the mediator This property allows it to play a significant role in biochemical reactions, particularly those involving electron transport
Molecular Mechanism
It is known to act as a path for the transport of electrons , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be synthesized through the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a suitable solvent such as ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1,1’-dibenzyl-4,4’-bipyridinium dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dibenzyl-4,4’-bipyridinium dichloride undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride .
Oxidation: The compound can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
- Oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide .
Sodium borohydride: is commonly used as a reducing agent.
Major Products Formed:
- Reduction of 1,1’-dibenzyl-4,4’-bipyridinium dichloride results in the formation of its neutral state, which can act as an n-type dopant for organic semiconductors .
- Oxidation reactions can lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
1,1’-Dibenzyl-4,4’-bipyridinium dichloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its use as a herbicide, it shares a similar bipyridinium structure but with methyl groups instead of benzyl groups.
1,1’-Diethyl-4,4’-bipyridinium dichloride: Another bipyridinium derivative with ethyl groups, used in various chemical applications.
Uniqueness: 1,1’-Dibenzyl-4,4’-bipyridinium dichloride is unique due to its benzyl substituents, which impart distinct electrochromic properties and make it suitable for specific applications such as fingerprint detection and organic semiconductor doping .
Properties
CAS No. |
1102-19-8 |
|---|---|
Molecular Formula |
C24H22ClN2+ |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H22N2.ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;/h1-18H,19-20H2;1H/q+2;/p-1 |
InChI Key |
AFJIFMFASWKFEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-] |
Key on ui other cas no. |
1102-19-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the electrochemical properties of benzyl viologen?
A2: Benzyl viologen exhibits two distinct reduction steps under polarographic analysis. [] The first step involves a single-electron reduction, which is reversible for both benzyl viologen and its analog, methyl viologen. [] The second reduction step, involving another electron transfer, is considered irreversible for benzyl viologen at the dropping mercury electrode, unlike methyl viologen, which shows fleeting reversibility. []
Q2: Can benzyl viologen be utilized for material science applications?
A3: Yes, research suggests that benzyl viologen can act as a corrosion inhibitor for Q235 steel in acidic environments (1 M HCl). [] The exact mechanism and effectiveness of this corrosion inhibition require further investigation. Additionally, a study has explored the potential of benzyl viologen for electrochromic detection of latent fingerprints on metal surfaces. [] This application leverages the color change of benzyl viologen upon reduction, potentially offering a sensitive visualization technique in forensic science.
Q3: How does the structure of viologen derivatives influence their complexation behavior?
A4: The structure of viologen derivatives significantly impacts their complexation behavior. For instance, while 1,1′-dimethyl-4,4′-bipyridinium dichloride (methyl viologen) forms a chiral charge-transfer (CT) complex with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) that can host guest molecules like n-alkyl alcohols, 1,1′-diphenyl-4,4′-bipyridinium dichloride and 1,1′-dibenzyl-4,4′-bipyridinium dichloride form achiral CT complexes without guest inclusion. [] This difference in complexation behavior likely arises from variations in steric hindrance and electronic effects imposed by the different substituents on the viologen core. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


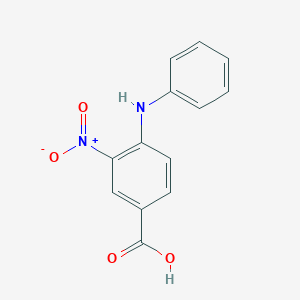


![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
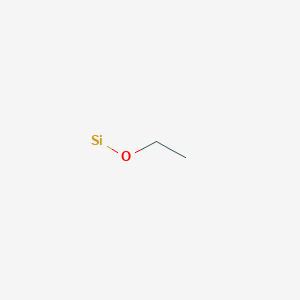
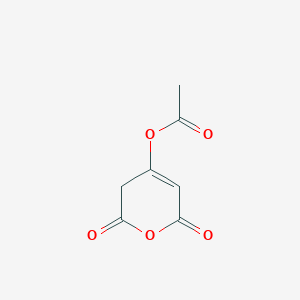

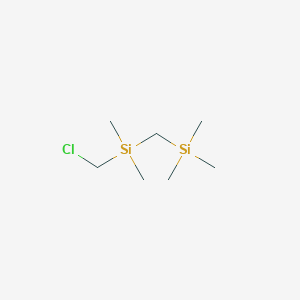
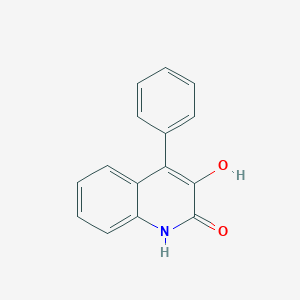



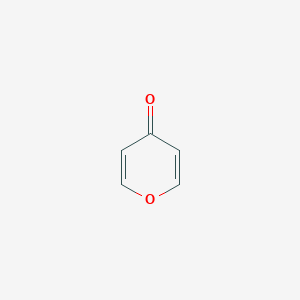
![16-nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione](/img/structure/B94316.png)
